Cas no 872714-75-5 (tert-butyl (3S)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate)

tert-butyl (3S)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate structure
872714-75-5 structure
Product Name:tert-butyl (3S)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate
CAS No:872714-75-5
MF:C18H26N2O4
MW:334.410045146942
MDL:MFCD19704308
CID:1881772
PubChem ID:59254364
Update Time:2025-07-16

tert-butyl (3S)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1-Pyrrolidinecarboxylic acid,3-[[[(phenylmethoxy)carbonyl]amino]methyl]-, 1,1-dimethylethyl ester,(3S)-
    • tert-butyl (S)-3-(N-benzyloxycarbonyl)aminomethylpyrrolidine-1-carboxylate
    • tert-butyl (3S)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate
    • t-Butyl (3S)-3-({[(benzyloxy)carbonyl]aminomethyl)pyrrolidine-1-carboxylate
    • tert-Butyl (3s)-3-(([(benzyloxy)carbonyl]amino)methyl)pyrrolidine-1-carboxylate
    • 872714-75-5
    • 1,1-dimethylethyl(3s)-3-[({[(phenylmethyl)oxy]carbonyl}amino)methyl]-1-pyrrolidinecarboxylate
    • tert-butyl (3s)-3-({[(benzyloxy)carbonyl]aminomethyl)pyrrolidine-1-carboxylate
    • SCHEMBL3272146
    • benzyl((s)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl)methylcarbamate
    • ZBUKRLSPLMADFS-HNNXBMFYSA-N
    • P17148
    • CS-0048554
    • AKOS025289722
    • MFCD19704308
    • (S)-tert-Butyl3-((((benzyloxy)carbonyl)amino)methyl)pyrrolidine-1-carboxylate
    • DTXSID301121929
    • 1,1-Dimethylethyl (3S)-3-[[[(phenylmethoxy)carbonyl]amino]methyl]-1-pyrrolidinecarboxylate
    • benzyl ((S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl)methylcarbamate
    • (S)-tert-Butyl 3-((((benzyloxy)carbonyl)amino)methyl)pyrrolidine-1-carboxylate
    • tert-butyl (3S)-3-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate
    • (3S)-1-Boc-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine
    • AS-53808
    • MDL: MFCD19704308
    • Inchi: 1S/C18H26N2O4/c1-18(2,3)24-17(22)20-10-9-15(12-20)11-19-16(21)23-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)/t15-/m0/s1
    • InChI Key: ZBUKRLSPLMADFS-HNNXBMFYSA-N
    • SMILES: O(C(C)(C)C)C(N1CC[C@@H](CNC(=O)OCC2C=CC=CC=2)C1)=O

Computed Properties

  • Exact Mass: 334.18925731g/mol
  • Monoisotopic Mass: 334.18925731g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 427
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 67.9Ų

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tert-butyl (3S)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:872714-75-5)tert-butyl (3S)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate
Order Number:A1092417
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:06
Price ($):300.0
Email:sales@amadischem.com

Additional information on tert-butyl (3S)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate

tert-butyl (3S)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate (CAS No. 872714-75-5): A Comprehensive Overview

tert-butyl (3S)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate (CAS No. 872714-75-5) is a versatile and structurally complex compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as Boc-(S)-Pip-Boc, is a chiral amino acid derivative that plays a crucial role in the synthesis of various bioactive molecules and therapeutic agents. Its unique structure and properties make it an essential building block in the development of novel drugs and peptides.

The chemical structure of tert-butyl (3S)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate features a pyrrolidine ring with a chiral center at the 3-position, which is substituted with an amino methyl group protected by a benzyloxycarbonyl (Cbz) moiety. Additionally, the pyrrolidine ring is further functionalized with a tert-butoxycarbonyl (Boc) group at the 1-position. This dual protection strategy ensures that the compound remains stable during synthesis and can be selectively deprotected to yield the desired intermediates.

Recent advancements in synthetic chemistry have led to the development of efficient and scalable methods for the preparation of tert-butyl (3S)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate. One notable approach involves the use of asymmetric catalysis to achieve high enantioselectivity, ensuring that the desired (S)-enantiomer is obtained with high purity. This method has been successfully applied in large-scale production, making the compound more accessible for research and development purposes.

In the context of medicinal chemistry, tert-butyl (3S)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate has shown promise as a key intermediate in the synthesis of peptidomimetics and small molecule inhibitors. Peptidomimetics are designed to mimic the structure and function of natural peptides, often with improved pharmacological properties such as enhanced stability, bioavailability, and reduced immunogenicity. The chiral nature of Boc-(S)-Pip-Boc allows for precise control over stereochemistry, which is critical for achieving optimal biological activity.

One area where tert-butyl (3S)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate has demonstrated significant potential is in the development of inhibitors for protein-protein interactions (PPIs). PPIs are involved in numerous cellular processes, including signal transduction, gene regulation, and cell cycle control. Targeting these interactions with small molecules can lead to novel therapeutic strategies for treating diseases such as cancer, neurodegenerative disorders, and infectious diseases. Recent studies have shown that Boc-(S)-Pip-Boc can be used to synthesize potent PPI inhibitors with high selectivity and efficacy.

Another application of tert-butyl (3S)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate is in the field of peptide synthesis. The compound serves as a valuable building block for constructing complex peptide sequences, particularly those containing chiral centers. The use of Boc-(S)-Pip-Boc in solid-phase peptide synthesis (SPPS) has been shown to improve coupling efficiency and reduce side reactions, leading to higher yields and purer products. This makes it an attractive choice for researchers working on peptide-based therapeutics.

The stability and reactivity of tert-butyl (3S)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate have also been extensively studied. The tert-butoxycarbonyl (Boc) group provides excellent protection against deprotonation under acidic conditions, while the benzyloxycarbonyl (Cbz) group offers robust protection against nucleophilic attack. These properties make Boc-(S)-Pip-Boc suitable for use in a wide range of synthetic transformations, including coupling reactions, cyclizations, and functional group interconversions.

In addition to its synthetic utility, tert-butyl (3S)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate has been investigated for its biological activity. Preliminary studies have indicated that derivatives of this compound exhibit promising anti-inflammatory and anti-cancer properties. For example, one study reported that a derivative of Boc-(S)-Pip-Boc was able to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain signaling. Another study found that a related compound showed selective cytotoxicity against cancer cells while sparing normal cells.

The versatility of tert-butyl (3S)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate extends beyond its use as a synthetic intermediate. It has also been explored as a potential scaffold for drug delivery systems. The pyrrolidine ring can be functionalized with various targeting ligands or conjugated to nanoparticles to enhance cellular uptake and specificity. This approach has shown promise in improving the therapeutic index of existing drugs by reducing off-target effects and increasing local drug concentrations.

Despite its many advantages, the use of tert-butyl (3S)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate does come with some challenges. One major consideration is its cost-effectiveness on a large scale. While recent advances in synthetic methods have improved yields and purity, further optimization is needed to make it more economically viable for industrial applications. Additionally, careful handling is required due to its sensitivity to certain reagents and conditions.

In conclusion, tert-butyl (3S)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate (CAS No. 872714-75-5), or Boc-(S)-Pip-Boc, is a highly valuable compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and chemical properties make it an indispensable tool for synthesizing bioactive molecules and developing novel therapeutics. As research continues to advance, it is likely that new applications and derivatives will emerge, further expanding its utility in the field.

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Amadis Chemical Company Limited
(CAS:872714-75-5)tert-butyl (3S)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate
A1092417
Purity:99%
Quantity:5g
Price ($):300.0
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